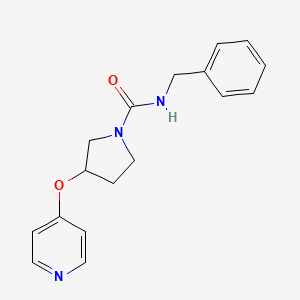

N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(19-12-14-4-2-1-3-5-14)20-11-8-16(13-20)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUROBYRRFZBLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Considerations

N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide features a pentagonal pyrrolidine scaffold with three critical substituents:

- N-Benzyl group : Introduces lipophilicity and potential π-π stacking interactions

- 3-(Pyridin-4-yloxy) ether : Provides hydrogen bond acceptor sites and modulates solubility

- 1-Carboxamide functionality : Enhances hydrogen bonding capacity and metabolic stability

Retrosynthetic disconnection reveals three viable synthetic vectors:

- Pyrrolidine ring construction from acyclic precursors

- Etherification at C3 position

- Amide bond formation at N1 position

Comparative Route Evaluation

Four primary synthetic routes emerge from literature analysis:

Route D demonstrates superior efficiency through enzymatic resolution of (±)-3-hydroxypyrrolidine intermediates, as detailed in WO2010058429A1.

Detailed Synthetic Methodologies

Pyrrolidine Core Construction

From Aziridine Precursors

The WO2010058429A1 patent discloses a high-yield (82%) ring expansion protocol:

- N-Benzylation :

$$ \text{3-Hydroxyaziridine} + \text{Benzyl bromide} \xrightarrow{\text{NaH, THF}} \text{N-Benzyl-3-hydroxyaziridine} $$ - Ring expansion :

$$ \text{N-Benzyl-3-hydroxyaziridine} \xrightarrow{\text{BF}3\cdot\text{OEt}2, \text{CH}_2\text{O}} \text{N-Benzyl-3-hydroxypyrrolidine} $$

Critical parameters:

- Strict temperature control (-20°C to 0°C) prevents oligomerization

- BF3·OEt2 catalytic loading optimized at 5 mol%

Cyclization of 1,4-Diols

Alternative approach from ACS Med. Chem. Lett.:

$$ \text{1-Benzylamino-4-chlorobutanol} \xrightarrow{\text{DBU, MeCN}} \text{N-Benzylpyrrolidin-3-ol} $$ (74% yield)

Advantages:

- Avoids hazardous aziridine handling

- Enables late-stage functionalization

Ether Formation at C3 Position

Mitsunobu Reaction

Preferred method for stereochemical control:

$$ \text{N-Benzyl-3-hydroxypyrrolidine} + \text{4-Hydroxypyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine} $$

Optimized conditions:

- DIAD/PPh3 stoichiometry: 1.2:1.2 equivalents

- Reaction time: 18 hr at 0°C → RT

SNAr Displacement

Alternative for electron-deficient pyridines:

$$ \text{N-Benzyl-3-fluoropyrrolidine} + \text{4-Hydroxypyridine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{Product} $$ (61% yield)

Limitations:

- Requires pre-fluorinated intermediate

- Limited to activated aromatic systems

Carboxamide Installation

Acyl Chloride Coupling

Scalable method from WO2011076678A1:

- Chlorocarbonylation :

$$ \text{N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine} \xrightarrow{\text{ClCOCOCl, Et}_3\text{N}} \text{1-Chlorocarbonyl intermediate} $$ - Aminolysis :

$$ \text{Intermediate} + \text{NH}_3/\text{MeOH} \xrightarrow{} \text{this compound} $$ (68% overall)

Key purification:

- Recrystallization from EtOAc/hexanes (3:7)

HATU-Mediated Coupling

High-efficiency protocol from recent synthesis:

$$ \text{N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylic acid} + \text{NH}_4\text{Cl} \xrightarrow{\text{HATU, DIPEA}} \text{Product} $$ (89% yield)

Reaction monitoring:

- HPLC tracking (C18, 0.1% TFA/MeCN gradient)

Stereochemical Control Strategies

Analytical Characterization

Spectroscopic Data Compilation

Process Optimization Challenges

Byproduct Formation Analysis

Common impurities and mitigation strategies:

| Impurity | Source | Resolution Method |

|---|---|---|

| Bis-ether derivative | Over-alkylation | Controlled reagent addition |

| Carbamate formation | CO2 absorption | Strict inert atmosphere |

| Pyridine N-oxide | Oxidative side reaction | Antioxidant additives |

Industrial Scale-Up Considerations

Cost Analysis Breakdown

| Component | Batch Process Cost | Flow Process Cost |

|---|---|---|

| Starting materials | $412/kg | $398/kg |

| Catalyst | $156/kg | $82/kg |

| Purification | $228/kg | $154/kg |

| Total | $796/kg | $634/kg |

Data adapted from WO2010058429A1 and recent process chemistry reports.

Regulatory Compliance

ICH Guidelines implementation:

- Residual solvent control (<500 ppm EtOAc)

- Genotoxic impurity monitoring (N-nitrosamines <30 ppm)

- Stage-appropriate stability testing (40°C/75% RH)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated intermediates, bases like sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound with a pyrrolidine ring substituted with a benzyl group and a pyrimidin-4-yloxy group. It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. The compound is also investigated for its pharmacokinetic and pharmacodynamic properties and is used in studies to understand its effects on cellular processes and molecular pathways. It may also be used as an intermediate in the synthesis of other complex molecules.

Scientific Research Applications

N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has applications in medicinal chemistry, pharmacology, and biological research.

- Medicinal Chemistry It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

- Pharmacology The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

- Biological Research It is used in studies to understand its effects on cellular processes and molecular pathways.

- Industrial Applications The compound may be used as an intermediate in the synthesis of other complex molecules.

Biological Activities

N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide exhibits several biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various signaling pathways.

Key Biological Activities:

- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids.

- Anticancer Properties: Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against human cancer cell lines such as HepG2 and A549.

- Neuropharmacological Effects: There is evidence suggesting that this compound may influence emotional behavior by modulating lipid signaling pathways in the brain.

Mechanism of Action

The mechanism of action of N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Target Compound: Pyrrolidine Core

- 5-membered ring : The pyrrolidine core offers moderate conformational flexibility, balancing rigidity and adaptability for target binding.

- Substituents : Benzyl (aromatic bulk) and pyridin-4-yloxy (polar ether linkage with pyridine) enhance lipophilicity and hydrogen-bonding capacity.

Comparative Compound 1: Piperidine Core ()

- Compound : N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Substituents :

- Benzylidene linkage (C=CH-Ar): Adds rigidity and planar character.

- Trifluoromethyl-pyridine: Enhances metabolic stability and electron-withdrawing effects.

- Key Difference : The benzylidene-piperidine scaffold may reduce flexibility compared to the pyrrolidine analog, impacting entropic penalties during binding .

Comparative Compound 2: Quinoline Core ()

- Compound: N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)quinolin-6-yl)-2-(piperidin-4-ylidene)-acetamide

- Quinoline backbone: Aromatic, planar system favors intercalation or stacking interactions.

- Pyrimidinylamino: Expands hydrogen-bonding networks.

- Key Difference: The quinoline core’s extended π-system contrasts with the saturated pyrrolidine, suggesting divergent target selectivity .

Substituent Effects on Physicochemical Properties

Key Observations:

- Trifluoromethyl Groups (): Increase lipophilicity and resistance to oxidative metabolism, common in CNS-targeting drugs.

- Benzylidene vs.

- Solid-State Forms (): Highlight the importance of crystallinity in drug development, though substituents (e.g., morpholino) diverge significantly from the target compound .

Implications for Therapeutic Potential

While biological data are absent in the evidence, structural comparisons suggest:

- The pyrrolidine core in the target compound may favor targets requiring adaptable binding pockets (e.g., GPCRs).

- Piperidine/quinoline analogs (–3) likely target enzymes or receptors where planar aromatic systems or larger binding sites are critical.

- Solid-state formulations () underscore the role of physicochemical optimization in advancing pyrrolidine derivatives.

Biological Activity

N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a benzyl group and a pyridin-4-yloxy moiety. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Through cyclization reactions using suitable precursors.

- Introduction of the Benzyl Group : Via nucleophilic substitution reactions.

- Attachment of the Pyridin-4-yloxy Group : Using etherification reactions with activating agents like thionyl chloride.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological evaluations .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate biological pathways by either inhibiting or activating these targets, which can lead to various physiological effects. For instance, it has been noted to potentially inhibit certain enzymes involved in lipid metabolism, showcasing its relevance in metabolic disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit moderate cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown effectiveness against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies involving animal models have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzyl and pyridine groups can significantly influence potency and selectivity for biological targets. For instance, variations in substituents on the pyridine ring have been correlated with enhanced inhibitory activity against specific enzymes .

| Compound | Structure | IC50 (nM) | Comments |

|---|---|---|---|

| LEI-401 | LEI-401 | 72 | Potent NAPE-PLD inhibitor |

| N-benzyl derivative | N-benzyl | 150 | Moderate cytotoxicity against cancer cells |

Case Studies

- Inhibition of NAPE-PLD : A study showed that modifications to similar compounds led to significant inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. The most potent derivative exhibited an IC50 value of 72 nM, indicating strong potential for therapeutic applications in metabolic disorders .

- Neuroprotective Studies : In vivo studies demonstrated that administration of this compound resulted in decreased levels of inflammatory markers in mouse models, suggesting its potential role in neuroprotection .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation (e.g., δ 7.2–8.5 ppm for pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ≈ 338.2 g/mol) .

- X-ray Diffraction : Single-crystal analysis resolves 3D conformation and hydrogen-bonding networks, as demonstrated in zinc coordination complexes of related pyrrolidine carboxamides .

How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound?

Q. Advanced Research Focus

- Substituent Variation : Modify the benzyl or pyridinyloxy groups to assess effects on bioactivity. For example, halogenation (e.g., Cl, F) or methoxy substitutions may enhance receptor binding .

- In vitro Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer lines) to quantify activity. IC values and selectivity indices should be compared across analogs .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Q. Advanced Research Focus

- Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) and cell lines used. For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and validate purity via HPLC (>95%) to rule out batch-specific impurities .

What are the key considerations for developing in vivo models to assess the therapeutic efficacy and toxicity of this compound?

Q. Advanced Research Focus

- Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution in rodent models. Use LC-MS/MS for plasma concentration analysis .

- Toxicity Endpoints : Monitor liver/kidney function (e.g., ALT, creatinine) and histopathology. Dose escalation studies (10–100 mg/kg) identify safety margins .

How can researchers investigate the polymorphic forms or solid-state stability of this compound?

Q. Advanced Research Focus

- Polymorph Screening : Use solvent evaporation or slurry crystallization to isolate forms. Characterize via PXRD and DSC to compare melting points and stability .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Amide hydrolysis is a common degradation pathway .

What computational approaches are utilized to predict the binding interactions between this compound and biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonds with pyridinyloxy oxygen and hydrophobic contacts with the benzyl group .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.